

# Application Note: Synthesis of 2-Chloro-5-hydroxynicotinic Acid[1][2]

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## Compound of Interest

Compound Name: 2-Chloro-5-hydroxynicotinic acid

CAS No.: 42959-40-0

Cat. No.: B1590597

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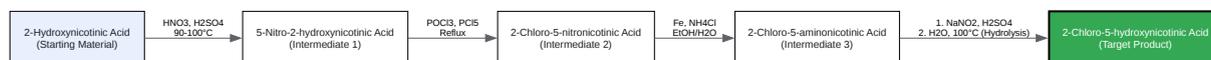
## Executive Summary & Retrosynthetic Analysis

The synthesis of **2-Chloro-5-hydroxynicotinic acid** presents a regioselectivity challenge. Direct chlorination of 5-hydroxynicotinic acid often yields mixtures or the wrong isomer. Therefore, this protocol employs a functional group interconversion strategy. We establish the nitrogen-adjacent chlorine via dehydroxy-chlorination of a pyridone and introduce the 5-hydroxyl group via a reliable diazonium hydrolysis sequence.

## Reaction Pathway Overview[3][4]

- Electrophilic Substitution: Nitration of 2-hydroxynicotinic acid at the activated C5 position.
- Dehydroxy-chlorination: Conversion of the 2-hydroxy (lactam) tautomer to 2-chloro using phosphorus oxychloride.
- Chemoselective Reduction: Reduction of the nitro group to an amine without dechlorinating the C2 position.
- Sandmeyer-type Hydrolysis: Diazotization followed by thermal hydrolysis to install the hydroxyl group.

## Workflow Diagram



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Figure 1: Step-wise synthetic pathway from 2-hydroxynicotinic acid to the target 5-hydroxy derivative.

## Detailed Experimental Protocol

### Stage 1: Nitration (Preparation of 5-Nitro-2-hydroxynicotinic acid)

Rationale: The 2-hydroxypyridine ring (existing as the 2-pyridone tautomer) directs electrophilic substitution to the 3 and 5 positions. Since position 3 is blocked by the carboxylic acid, nitration occurs exclusively at position 5.

- Reagents: 2-Hydroxynicotinic acid (1.0 eq), Fuming Nitric Acid (HNO<sub>3</sub>, >90%), Conc. Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>).
- Procedure:
  - Charge a round-bottom flask with Conc. H<sub>2</sub>SO<sub>4</sub> (5 vol). Cool to 0–5°C.
  - Add 2-Hydroxynicotinic acid portion-wise, maintaining internal temperature <10°C.
  - Add Fuming HNO<sub>3</sub> (1.5 eq) dropwise over 30 minutes.
  - Allow the mixture to warm to room temperature, then heat to 80–90°C for 2–4 hours. Monitor by TLC/HPLC.
  - Quench: Pour the reaction mixture onto crushed ice (10 vol).
  - Isolation: The product precipitates as a yellow solid. Filter, wash with cold water until filtrate pH > 4. Dry in a vacuum oven at 50°C.
- Critical Parameter: Temperature control during addition is vital to prevent decarboxylation.

## Stage 2: Chlorination (Preparation of 2-Chloro-5-nitronicotinic acid)

Rationale: Conversion of the 2-hydroxy group (lactam) to a chloride requires activation with phosphorous reagents.  $\text{PCl}_5$  is often added to facilitate the reaction of the carboxylic acid to the acid chloride, which is then hydrolyzed back to the acid during workup, or the acid is maintained if carefully controlled.

- Reagents: 5-Nitro-2-hydroxynicotinic acid (1.0 eq),  $\text{POCl}_3$  (Phosphorus Oxychloride, 5–8 vol),  $\text{PCl}_5$  (1.1 eq).
- Procedure:
  - Suspend the starting material in  $\text{POCl}_3$  under inert atmosphere ( $\text{N}_2$ ).
  - Add  $\text{PCl}_5$  carefully (gas evolution:  $\text{HCl}$ ).
  - Heat the mixture to reflux (approx.  $105^\circ\text{C}$ ) for 4–6 hours. The suspension should clear as the reaction proceeds.
  - Workup: Distill off excess  $\text{POCl}_3$  under reduced pressure.
  - Pour the thick residue slowly into crushed ice/water with vigorous stirring. Caution: Exothermic hydrolysis.
  - Adjust pH to 2–3 with  $\text{Na}_2\text{CO}_3$  if necessary to ensure precipitation of the free acid.
  - Extract with Ethyl Acetate (3x), dry over  $\text{Na}_2\text{SO}_4$ , and concentrate to yield the crude chlorinated product.

## Stage 3: Selective Reduction (Preparation of 2-Chloro-5-aminonicotinic acid)

Rationale: We must reduce the nitro group to an amine without removing the chlorine atom (hydrodechlorination). Catalytic hydrogenation ( $\text{Pd/C}$ ) often risks dechlorinating the 2-position. Iron/Ammonium Chloride is a milder, chemoselective method.

- Reagents: 2-Chloro-5-nitronicotinic acid (1.0 eq), Iron Powder (Fe, 3–5 eq), Ammonium Chloride (NH<sub>4</sub>Cl, 5 eq), Ethanol/Water (3:1).
- Procedure:
  - Dissolve the nitro compound in Ethanol/Water.
  - Add NH<sub>4</sub>Cl and Iron powder.
  - Heat to reflux (approx. 70–80°C) with vigorous mechanical stirring for 2–3 hours.
  - Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
  - Isolation: Concentrate the filtrate to remove ethanol. Acidify the aqueous residue slightly (pH 4–5) to precipitate the amino acid. Recrystallize from water/methanol if needed.

## Stage 4: Diazotization & Hydrolysis (Synthesis of 2-Chloro-5-hydroxynicotinic acid)

Rationale: This is the critical "Sandmeyer-type" hydroxylation. The amino group is converted to a diazonium salt at low temperature, which is then thermally decomposed in water to generate the phenol (hydroxyl group).

- Reagents: 2-Chloro-5-aminonicotinic acid (1.0 eq), Sodium Nitrite (NaNO<sub>2</sub>, 1.1 eq), H<sub>2</sub>SO<sub>4</sub> (20% aq solution).
- Procedure:
  - Diazotization: Suspend the amine in dilute H<sub>2</sub>SO<sub>4</sub> and cool to 0–5°C.
  - Add a solution of NaNO<sub>2</sub> in water dropwise, maintaining temperature <5°C. Stir for 30 mins. The solution should become clear (formation of diazonium salt).
  - Hydrolysis: Prepare a separate vessel with dilute H<sub>2</sub>SO<sub>4</sub> (10%) and heat to boiling (100°C).

- Transfer the cold diazonium solution dropwise into the boiling acid solution. Note: Nitrogen gas evolves rapidly.
- Continue heating for 15–30 minutes after addition is complete.
- Isolation: Cool the mixture to room temperature. The product (**2-Chloro-5-hydroxynicotinic acid**) may precipitate. If not, extract with Ethyl Acetate or n-Butanol.
- Purification: Recrystallize from water or dilute acetic acid.

## Data Summary & Critical Process Parameters

### Reagent & Yield Table

Step	Transformation	Key Reagents	Typical Yield	Critical Control Point
1	Nitration	HNO <sub>3</sub> / H <sub>2</sub> SO <sub>4</sub>	80–90%	Temp <10°C during addition to prevent exotherm runaway.
2	Chlorination	POCl <sub>3</sub> / PCl <sub>5</sub>	70–85%	Complete removal of POCl <sub>3</sub> before hydrolysis is crucial for safety.
3	Reduction	Fe / NH <sub>4</sub> Cl	75–85%	Avoid Pd/H <sub>2</sub> to prevent dechlorination at C2.
4	Hydrolysis	NaNO <sub>2</sub> / H <sub>2</sub> SO <sub>4</sub> / Δ	60–70%	Add diazo to boiling acid to favor -OH over side coupling.

## Analytical Characterization (Expected)

- Appearance: Off-white to pale yellow powder.
- <sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ approx. 13.5 (br s, COOH), 10.2 (s, OH), 8.0 (d, H<sub>6</sub>), 7.6 (d, H<sub>4</sub>).
- Mass Spec (ESI-): m/z ~172/174 (M-H) showing characteristic Chlorine isotope pattern (3:1).

## Safety & Handling

- Phosphorus Oxychloride (POCl<sub>3</sub>): Highly toxic and reacts violently with water. Quench hydrolysis must be performed slowly at low temperatures.
- Diazonium Salts: Potentially explosive if allowed to dry. Keep in solution and process immediately.
- Nitration: Highly exothermic. Ensure cooling capacity is available before starting.

## References

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## Sources

- [1. researchgate.net \[researchgate.net\]](#)
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